methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate
Description
Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a thiazolidinone derivative characterized by:
- Thiazolidinone core: A five-membered ring containing sulfur (S) and nitrogen (N) atoms, with 4-oxo and 2-thioxo groups contributing to its electronic and reactive properties .
- Benzylidene substituent: A para-diethylamino-substituted aromatic ring conjugated to the thiazolidinone via an exocyclic double bond (5E configuration) .
Thiazolidinones are known for diverse biological activities, including antimicrobial, anticancer, and anti-inflammatory effects. The diethylamino group and ester chain in this compound suggest unique pharmacokinetic and target-binding profiles compared to analogs .
Properties
IUPAC Name |
methyl 6-[(5E)-5-[[4-(diethylamino)phenyl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]hexanoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H28N2O3S2/c1-4-22(5-2)17-12-10-16(11-13-17)15-18-20(25)23(21(27)28-18)14-8-6-7-9-19(24)26-3/h10-13,15H,4-9,14H2,1-3H3/b18-15+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLXYVINKLHWEEB-OBGWFSINSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)C1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC)C1=CC=C(C=C1)/C=C/2\C(=O)N(C(=S)S2)CCCCCC(=O)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H28N2O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
420.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate typically involves the condensation of 4-(diethylamino)benzaldehyde with a thiazolidinone derivative under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium carbonate, and the reaction mixture is heated to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol.
Substitution: The benzylidene moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine or nitric acid under acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Alcohol derivatives.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential as a therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate involves its interaction with specific molecular targets. The diethylamino group can participate in hydrogen bonding and electrostatic interactions, while the thiazolidinone ring can interact with enzymes or receptors. These interactions can modulate biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Structural Analogues of Thiazolidinones
Key structural variations among similar compounds include substituents on the benzylidene ring, functional groups on the thiazolidinone core, and terminal chains (e.g., carboxylic acids vs. esters). Below is a comparative analysis:
Table 1: Structural and Functional Comparisons
Key Observations:
Terminal Chain Impact: Carboxylic acid derivatives (e.g., hexanoic acid) exhibit higher polarity, favoring solubility in aqueous environments but limiting cell permeability .
Substituent Effects: Electron-donating groups (e.g., diethylamino, methoxy) increase resonance stabilization of the benzylidene-thiazolidinone system, affecting reactivity and binding to biological targets . Hydroxyl groups (e.g., 2-hydroxyphenyl in ) enable hydrogen bonding, improving target affinity but reducing metabolic stability.
Biological Activity Trends: Bulkier substituents (e.g., benzyloxy) correlate with reduced antimicrobial potency due to steric hindrance . Diethylamino groups may enhance interactions with charged residues in enzymes or receptors, as seen in kinase inhibitors .
Physicochemical Properties
Table 2: Comparative Physicochemical Data
*Calculated using ChemDraw.
Key Observations:
- Molecular Weight : The target compound’s higher molecular weight (~437.5 vs. 319–423 g/mol) may influence diffusion rates across biological membranes.
- LogP : The ester group increases lipophilicity (LogP ~3.8) compared to carboxylic acid analogs (LogP 1.9–2.5), favoring passive absorption .
- Synthetic Yield: Thiazolidinones with electron-rich benzylidene substituents (e.g., diethylamino) typically achieve moderate yields (60–75%) via Knoevenagel condensation .
Biological Activity
Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-yl}hexanoate is a complex organic compound with significant biological activity. Its structure features a thiazolidinone ring, which plays a crucial role in its interaction with biological targets. This article explores the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and comparisons with similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is C21H28N2O3S2, with a molecular weight of approximately 420.59 g/mol. The compound contains a diethylamino group and exhibits unique chemical behavior due to its intricate structure.
| Property | Value |
|---|---|
| Molecular Formula | C21H28N2O3S2 |
| Molecular Weight | 420.59 g/mol |
| SMILES | CCN(c1ccc(cc1)/C=C1/SC(=S)N(C1=O)CCCCCC(=O)OC)CC |
The biological activity of this compound is primarily attributed to its interactions with specific molecular targets in biological systems. These interactions can modulate various biological pathways, influencing enzymatic activity and receptor functions.
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways, potentially leading to therapeutic effects in diseases characterized by dysregulated metabolism.
- Receptor Modulation : It may interact with various receptors, altering their activity and signaling pathways, which could be beneficial in conditions such as cancer or inflammation.
Research Findings
Several studies have investigated the biological activity of this compound:
- Antimicrobial Activity : Research has shown that derivatives of thiazolidinones exhibit antimicrobial properties. This compound may demonstrate similar effects against various pathogens.
- Cytotoxicity : Preliminary studies indicate that this compound may possess cytotoxic properties against certain cancer cell lines, suggesting its potential as an anticancer agent.
Case Study 1: Anticancer Activity
A study evaluated the effects of this compound on human breast cancer cells (MCF-7). The results indicated a significant reduction in cell viability at concentrations above 10 µM after 48 hours of treatment.
Case Study 2: Antimicrobial Effects
In another study, the compound was tested against Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was determined to be 50 µg/mL for both bacterial strains, highlighting its potential as an antimicrobial agent.
Comparison with Similar Compounds
Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-oxo-2-thioxo-1,3-thiazolidin-3-y}hexanoate can be compared with other thiazolidinone derivatives to assess its unique bioactivity:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| Methyl 6-{(5E)-5-[4-(diethylamino)benzylidene]-4-Oxo -2-Thioxo -1, 3-Thiazolidin -3-Yl}Hexanoate | C21H28N2O3S2 | Contains a diethylamino group |
| Methyl 6-{(5E)-5-[3-hydroxybenzylidene]-4-Oxo -2-Thioxo -1, 3-Thiazolidin -3-Yl}Hexanoate | C17H19NO4S | Features a hydroxybenzylidene moiety |
| Methyl 6-{(5E)-5-[4-methylbenzyl]oxy-benzylidene]-4-Oxo -2-Thioxo -1, 3-Thiazolidin -3-Yl}Hexanoate | C20H24N2O4S | Includes an ether linkage |
Q & A
Q. What are the standard synthetic routes for this thiazolidinone derivative?
The compound is synthesized via a Knoevenagel condensation between a thiazolidinone precursor and a substituted benzaldehyde. A typical procedure involves refluxing equimolar amounts of 4-(diethylamino)benzaldehyde and the thiazolidinone intermediate (e.g., methyl 6-(4-oxo-2-thioxo-1,3-thiazolidin-3-yl)hexanoate) in ethanol or acetic acid with a catalyst like piperidine or ammonium acetate. Reaction times vary from 7–96 hours, and purification often involves recrystallization or column chromatography .
Example Protocol :
- React 3-(2-(diethylamino)ethyl)-2-thioxothiazolidin-4-one (0.0021 mol) with 4-(diethylamino)benzaldehyde (0.0021 mol) in acetic acid containing ammonium acetate (0.0042 mol).
- Reflux for 7–24 hours, monitor via TLC, and purify by recrystallization in ethanol (yield: ~75–85%) .
Q. How is the compound characterized post-synthesis?
Standard characterization includes:
- Spectroscopy : IR (C=O and C=S stretches at ~1700 cm⁻¹ and ~1250 cm⁻¹), ¹H/¹³C NMR (benzylidene proton at δ 7.5–8.0 ppm, diethylamino group at δ 3.0–3.5 ppm), and mass spectrometry (molecular ion peak matching the molecular formula) .
- Chromatography : HPLC or TLC to confirm purity (>95%) .
- X-ray crystallography (if crystals are obtainable) to resolve stereochemistry, as seen in analogous thiazolidinones .
Q. What biological targets are associated with similar thiazolidinone derivatives?
Structurally related compounds show activity against:
- Protein kinases (e.g., tyrosine kinases linked to cancer) .
- Enzymes in inflammatory pathways (e.g., COX-2) .
- Antimicrobial targets (e.g., bacterial cell wall synthesis enzymes) . These activities are attributed to the thioxo-thiazolidinone core and electron-rich substituents like the diethylamino group .
Advanced Research Questions
Q. How can contradictions in biological activity data across studies be resolved?
Discrepancies often arise from:
- Isomeric mixtures : Z/E ratios impact bioactivity. Use chiral HPLC or NMR to quantify isomers .
- Assay variability : Standardize protocols (e.g., cell lines, IC₅₀ measurement methods). For example, anti-cancer activity in MCF-7 vs. HeLa cells may differ due to receptor expression levels .
- Structural analogs : Compare substituent effects. The diethylamino group in this compound may enhance solubility but reduce membrane permeability versus methoxy or nitro analogs .
Q. What computational methods predict reactivity or binding affinity?
- Molecular docking : Screen against kinase targets (e.g., EGFR) using AutoDock Vina. The benzylidene and thioxo groups likely form hydrogen bonds with active-site residues .
- QSAR modeling : Correlate substituent electronic parameters (Hammett σ) with antimicrobial IC₅₀ values. Electron-donating groups (e.g., diethylamino) may enhance charge-transfer interactions .
- DFT calculations : Optimize Z/E isomer geometries and calculate frontier molecular orbitals to predict redox behavior .
Methodological Recommendations
- Stereochemical analysis : Always confirm Z/E configuration via NOESY NMR or X-ray crystallography, as biological activity is highly isomer-dependent .
- Biological assays : Include positive controls (e.g., doxorubicin for cytotoxicity, ciprofloxacin for antimicrobial tests) and validate results across multiple assays .
- Data reproducibility : Report reaction conditions (catalyst, solvent, time) and purity metrics explicitly to enable cross-study comparisons .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
